molecular formula C7H4ClIN2 B12275186 1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo- CAS No. 1260385-58-7

1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo-

Cat. No.: B12275186
CAS No.: 1260385-58-7
M. Wt: 278.48 g/mol
InChI Key: ANLYASDXSNMDHS-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo- is a heterocyclic compound that features a fused pyrrole and pyridine ring system.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo- typically involves multi-step synthetic routes. One common method includes the halogenation of pyrrolo[2,3-c]pyridine derivatives. The reaction conditions often involve the use of halogenating agents such as N-iodosuccinimide (NIS) for iodination and N-chlorosuccinimide (NCS) for chlorination . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo- undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrrolo[2,3-c]pyridine derivatives .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo- lies in its specific halogenation pattern, which provides distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

1260385-58-7

Molecular Formula

C7H4ClIN2

Molecular Weight

278.48 g/mol

IUPAC Name

4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C7H4ClIN2/c8-5-2-10-3-6-4(5)1-7(9)11-6/h1-3,11H

InChI Key

ANLYASDXSNMDHS-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=CN=CC(=C21)Cl)I

Origin of Product

United States

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